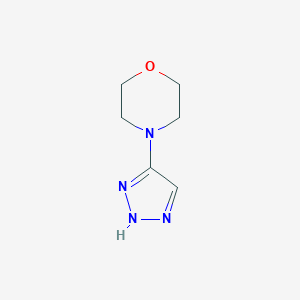

4-(1H-1,2,3-Triazol-4-yl)morpholine

Description

Properties

CAS No. |

109831-91-6 |

|---|---|

Molecular Formula |

C6H10N4O |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

4-(2H-triazol-4-yl)morpholine |

InChI |

InChI=1S/C6H10N4O/c1-3-11-4-2-10(1)6-5-7-9-8-6/h5H,1-4H2,(H,7,8,9) |

InChI Key |

CULRPBPHNDSYGC-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=NNN=C2 |

Canonical SMILES |

C1COCCN1C2=NNN=C2 |

Synonyms |

Morpholine, 4-(1H-1,2,3-triazol-4-yl)- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

"4-(1H-1,2,3-Triazol-4-yl)morpholine" chemical structure and synthesis

This guide details the chemical structure, electronic properties, and synthesis of 4-(1H-1,2,3-Triazol-4-yl)morpholine .

This specific isomer—characterized by a direct nitrogen-carbon (N–C) bond between the morpholine nitrogen and the C4 position of the triazole ring—is a specialized "amino-triazole" scaffold. It is distinct from the more common "morpholinomethyl" (linker) derivatives and serves as a potent bioisostere for amides and ureas in kinase inhibitor design.

Part 1: Chemical Structure & Electronic Properties

Structural Definition

The molecule consists of a morpholine ring directly fused to the C4 position of a 1,2,3-triazole ring via an exocyclic N–C bond. Unlike standard "Click" products which contain a methylene bridge, this compound is an enamine-like heteroaryl amine .

-

IUPAC Name: 4-(1H-1,2,3-triazol-4-yl)morpholine

-

Molecular Formula: C₆H₁₀N₄O

-

Molecular Weight: 154.17 g/mol

-

Core Scaffold: 4-Amino-1,2,3-triazole[1]

Tautomerism and Electronic "Push-Pull"

The 4-amino-1,2,3-triazole system exhibits unique electronic behavior due to the conjugation between the morpholine lone pair and the triazole

-

Tautomeric Equilibrium: In solution, the 1H-triazole proton rapidly exchanges between N1, N2, and N3. However, the 1H-tautomer is generally the dominant species for 4-substituted triazoles in polar solvents.

-

Dipolar Character: The morpholine nitrogen acts as an electron donor (+M effect), pushing electron density into the triazole ring. This makes the C5 position electron-rich and nucleophilic, a feature utilized in late-stage functionalization (e.g., electrophilic halogenation).

Figure 1: Tautomeric equilibrium of the 4-amino-1,2,3-triazole core.

Part 2: Synthesis Strategy

The synthesis of N-heteroaryl morpholines requires specific methodologies because standard nucleophilic aromatic substitution (

Comparative Synthetic Routes

| Route | Precursors | Reagents | Key Advantage | Limitation |

| A. Ynamide Cycloaddition (Recommended) | N-Ethynylmorpholine | TMSN₃, CuI | Direct access to 4-isomer; High regiocontrol. | Requires synthesis of ynamide precursor. |

| B. Gem-Difluoroalkene | Difluoroalkenes | NaN₃, Morpholine | One-pot multicomponent reaction. | Reagents can be expensive; purification complex. |

| C. Triazole-Iodonium Coupling | 4-Iodo-triazole | Morpholine, Cu catalyst | Good for diversifying late-stage. | Requires unstable iodonium salts. |

Primary Route: CuAAC of Ynamides

This protocol utilizes the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an electron-rich alkyne (ynamide) with trimethylsilyl azide (TMSN₃). The TMS group serves as a transient protecting group for the proton, ensuring the formation of the unsubstituted 1H-triazole upon workup.

Reaction Scheme

Figure 2: Step-wise synthesis via the Ynamide Route.

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 4-(1H-1,2,3-triazol-4-yl)morpholine on a 1.0 mmol scale. Safety Warning: Azides (TMSN₃) are potentially explosive. Work behind a blast shield. Avoid metal spatulas with azides.[2]

Step 1: Preparation of N-Ethynylmorpholine (Ynamide Precursor)

Note: If N-ethynylmorpholine is not commercially available, it is synthesized from morpholine and trichloroethylene via a dichloroenamide intermediate.

-

Reagents: Morpholine (1.0 eq), Trichloroethylene (1.2 eq), KH (2.5 eq), THF (anhydrous).

-

Procedure:

-

React morpholine with trichloroethylene to form the dichloroenamide.

-

Treat the intermediate with Potassium Hydride (KH) or n-BuLi at -78°C to induce elimination, yielding N-ethynylmorpholine .

-

Validation: IR spectrum should show a strong C≡C stretch around 2250 cm⁻¹.

-

Step 2: Copper-Catalyzed Cycloaddition (The Core Reaction)

This step constructs the triazole ring with perfect regioselectivity (morpholine at C4).

-

Setup:

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Add CuI (19 mg, 0.1 mmol, 10 mol%).

-

Add N-Ethynylmorpholine (111 mg, 1.0 mmol) dissolved in anhydrous DMF (3.0 mL).

-

Add TMSN₃ (Trimethylsilyl azide) (172 mg, 1.5 mmol, 1.5 eq) dropwise via syringe.

-

Additive (Optional): 2,6-Lutidine (0.1 eq) can be added to buffer the reaction, though often unnecessary with ynamides.

-

-

Reaction:

-

Heat the mixture to 60°C for 12–16 hours under nitrogen.

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting ynamide spot will disappear. A new, more polar spot (the TMS-protected triazole) may appear.

-

-

Workup (Protodesilylation):

-

Cool the reaction to room temperature.[3]

-

Add MeOH (2 mL) and stir for 30 minutes. This cleaves the N-TMS bond, releasing the N-H triazole.

-

Concentrate the mixture under reduced pressure to remove volatiles.

-

Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF and copper salts.

-

Note: If copper residues persist (blue/green tint), wash with 10% NH₄OH solution.

-

-

Purification:

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify via flash column chromatography on silica gel.

-

Eluent: DCM:MeOH (95:5 to 90:10). The free NH-triazole is polar.

-

Characterization Data (Expected)

-

¹H NMR (400 MHz, DMSO-d₆):

- 14.5 (br s, 1H, Triazole-NH) – Broad signal, may be invisible due to exchange.

- 7.8–8.1 (s, 1H, Triazole C5-H).

- 3.6–3.8 (m, 4H, Morpholine O-CH₂).

- 2.9–3.1 (m, 4H, Morpholine N-CH₂).

-

¹³C NMR:

-

Distinct signals for Triazole C4 (quaternary, attached to N) and C5 (CH).

-

-

Mass Spectrometry (ESI+):

-

Calculated

. Found

-

Part 4: Applications & Structural Scope[2]

Bioisosterism

The 4-amino-1,2,3-triazole unit acts as a non-classical bioisostere for:

-

Amides: The dipole moment mimics the amide bond, but the structure is more rigid and metabolically stable (resistant to peptidases).

-

Ureas: The arrangement of H-bond donors (NH) and acceptors (Triazole N, Morpholine O) mimics the urea motif found in many kinase inhibitors (e.g., VEGFR inhibitors).

Structural Distinction

It is critical to distinguish the target molecule from its "Click" derivative:

-

Target: 4-(1H-1,2,3-Triazol-4-yl)morpholine (Direct N–C bond). Properties: Enamine character, higher electron density.

-

Derivative: 4-((1H-1,2,3-Triazol-4-yl)methyl)morpholine (Methylene linker). Properties: Standard amine, made from propargyl morpholine.

References

-

Hsung, R. P., et al. "Copper-Catalyzed Huisgen Cycloaddition of Ynamides with Azides: Synthesis of 4-Amino-1,2,3-triazoles." Organic Letters, 2008.

-

Zhang, X., et al. "Synthesis of 4-Amino-1,2,3-Triazoles via Cu-Catalyzed Cycloaddition." Journal of Organic Chemistry, 2011.[4]

-

Gierse, R. M., et al. "Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides." Beilstein Journal of Organic Chemistry, 2020.

-

Hein, J. E., & Fokin, V. V. "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 2010.

Sources

- 1. 1,2,3-Triazole-4(5)-amines – Convenient Synthetic Blocks for the Construction of Triazolo-Annulated Heterocycles | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

The Emerging Therapeutic Potential of 4-(1H-1,2,3-Triazol-4-yl)morpholine: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Promise of a Unique Heterocyclic Scaffold

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The molecule at the heart of this guide, 4-(1H-1,2,3-Triazol-4-yl)morpholine, represents a compelling fusion of two such pharmacologically significant heterocycles: the 1,2,3-triazole and the morpholine ring. While direct and extensive research on this specific conjugate is nascent, its structural components are well-documented for their diverse and potent biological activities. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of 4-(1H-1,2,3-Triazol-4-yl)morpholine, grounded in the established pharmacology of its constituent moieties. We will delve into hypothesized mechanisms of action, propose robust experimental workflows for validation, and present data from structurally related analogs to build a strong case for its investigation as a novel therapeutic agent.

The Architectural Blueprint: Deconstructing 4-(1H-1,2,3-Triazol-4-yl)morpholine

The therapeutic potential of 4-(1H-1,2,3-Triazol-4-yl)morpholine is intrinsically linked to the chemical and biological properties of its two core components.

1.1 The 1,2,3-Triazole Moiety: A "Click" Chemistry Favorite with Diverse Bioactivity

The 1,2,3-triazole ring system has garnered immense interest in medicinal chemistry, largely due to the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This has enabled the straightforward synthesis of a vast array of 1,2,3-triazole-containing compounds.[1] Beyond its synthetic accessibility, the 1,2,3-triazole ring is a bioisostere for amide bonds and possesses a unique electronic character, allowing it to engage in hydrogen bonding and dipole-dipole interactions with biological targets.[2] Consequently, 1,2,3-triazole derivatives have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer: Exerting cytotoxic effects through mechanisms like cell cycle arrest and apoptosis induction.[3]

-

Antimicrobial: Showing efficacy against various bacterial and fungal strains.[4][5]

-

Antiviral: Including activity against HIV.[5]

-

Enzyme Inhibition: Targeting enzymes such as acetylcholinesterase and monoamine oxidase.[6]

1.2 The Morpholine Ring: Enhancing "Drug-Likeness" and Conferring Bioactivity

The morpholine ring is a saturated heterocycle widely incorporated into drug molecules to enhance their pharmacokinetic and pharmacodynamic profiles. Its presence can improve aqueous solubility, metabolic stability, and bioavailability.[7][8] The weak basicity of the morpholine nitrogen (pKa ~8.5) and its ability to act as a hydrogen bond acceptor make it a valuable scaffold for interacting with biological macromolecules.[6] More than just a pharmacokinetic modulator, the morpholine moiety is a key pharmacophore in numerous approved drugs, contributing directly to their biological activity.[9] Notably, morpholine-containing compounds are prevalent in:

-

Oncology: As components of kinase inhibitors like Gefitinib.[7]

-

Infectious Diseases: Found in antibiotics such as Linezolid.[7]

-

Central Nervous System (CNS) Disorders: Due to its ability to improve blood-brain barrier permeability.[6]

The combination of these two rings in 4-(1H-1,2,3-Triazol-4-yl)morpholine suggests a molecule with a favorable ADME profile and the potential for a wide range of biological activities.

Hypothesized Biological Activities and Mechanistic Insights

Based on the extensive literature on related compounds, we can postulate several high-priority areas for investigating the biological potential of 4-(1H-1,2,3-Triazol-4-yl)morpholine.

2.1 Potential as an Anticancer Agent

The prevalence of both 1,2,3-triazoles and morpholine in anticancer drug discovery strongly suggests that 4-(1H-1,2,3-Triazol-4-yl)morpholine could exhibit cytotoxic activity against cancer cell lines.[3][7]

-

Hypothesized Mechanism of Action: Many triazole-containing compounds exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as those mediated by kinases.[3] The morpholine ring is a known pharmacophore in several kinase inhibitors.[7] Therefore, it is plausible that 4-(1H-1,2,3-Triazol-4-yl)morpholine could act as a kinase inhibitor. Another potential mechanism is the induction of apoptosis, a common pathway for many cytotoxic agents.[3]

-

Supporting Evidence from Analogs: A series of novel morpholine-appended 1,2,3-triazole analogues were synthesized and showed significant cytotoxicity against MCF-7 breast cancer cell lines, with some compounds exhibiting superior activity to the standard drug Doxorubicin.[10] Similarly, quinoline-based morpholine-1,2,3-triazole hybrids have demonstrated potent anticancer activity against the MDA-MB-231 cell line.[11]

| Compound | Cell Line | IC50 (µM) | Reference |

| 4-chloro substituted morpholine-1,2,3-triazole analog | MCF-7 | < 7.5 | [10] |

| Chloro-substituted quinoline-morpholine-1,2,3-triazole | MDA-MB-231 | 17.20 ± 0.09 | [11] |

| Doxorubicin (Standard) | MCF-7 | 7.50 | [10] |

2.2 Potential as an Antimicrobial Agent

Both 1,2,3-triazole and morpholine derivatives have a rich history as antimicrobial agents.[4][12] Their combination in a single molecule could lead to synergistic or novel antimicrobial activities.

-

Hypothesized Mechanism of Action: The antimicrobial mechanisms of triazoles are diverse and can involve the inhibition of essential microbial enzymes. For instance, some triazoles are known to inhibit bacterial DNA gyrase or fungal lanosterol 14-alpha demethylase.[13] The morpholine moiety can contribute to antimicrobial activity by enhancing cell wall permeability or interacting with microbial targets.

-

Supporting Evidence from Analogs: A study on 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-methyl) morpholine demonstrated moderate to high antibacterial activity against various strains, including Escherichia coli and Enterococcus faecalis.[14][15] Another study reported that morpholine derivatives of 1,2,4-triazole exhibited significant antibacterial and antifungal properties.[16]

| Compound | Microorganism | Activity (Inhibition Zone in mm or MIC in µg/mL) | Reference |

| 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-methyl) morpholine (1.0%) | Enterococcus faecalis | > 4.3 mm | [14] |

| Morpholine-pyrazole-1,2,3-triazole hybrid | S. aureus | MIC: 15.4 µg/mL | [13] |

| Morpholine-pyrazole-1,2,3-triazole hybrid | E. coli | MIC: 10.4 µg/mL | [13] |

Proposed Experimental Workflows for Target Validation

To empirically validate the hypothesized biological activities of 4-(1H-1,2,3-Triazol-4-yl)morpholine, a systematic and rigorous experimental approach is essential.

3.1 In Vitro Anticancer Activity Screening

A tiered approach is recommended to assess the anticancer potential, starting with broad screening and progressing to more detailed mechanistic studies.

Workflow for Anticancer Screening

Caption: Workflow for in vitro anticancer evaluation.

Detailed Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 4-(1H-1,2,3-Triazol-4-yl)morpholine (e.g., from 0.01 to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

3.2 In Vitro Antimicrobial Susceptibility Testing

Standardized methods should be employed to determine the antimicrobial spectrum and potency of the compound.

Workflow for Antimicrobial Screening

Caption: Workflow for in vitro antimicrobial evaluation.

Detailed Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Compound Preparation: Prepare a stock solution of 4-(1H-1,2,3-Triazol-4-yl)morpholine in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The structural amalgamation of the 1,2,3-triazole and morpholine rings in 4-(1H-1,2,3-Triazol-4-yl)morpholine presents a compelling starting point for the development of novel therapeutic agents. The strong precedent for the anticancer and antimicrobial activities of its constituent heterocycles provides a solid rationale for its investigation. The experimental workflows outlined in this guide offer a clear path for the systematic evaluation of its biological potential.

Future research should focus on the synthesis and biological screening of a library of 4-(1H-1,2,3-Triazol-4-yl)morpholine derivatives to establish structure-activity relationships. Promising lead compounds should then be advanced to more complex biological models, including in vivo efficacy and safety studies. The exploration of this unique chemical space holds considerable promise for the discovery of next-generation drugs to address unmet medical needs in oncology and infectious diseases.

References

- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.).

- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - Frontiers. (n.d.).

- Pharmacological significance of triazole scaffold - Taylor & Francis. (n.d.).

- A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (2025, February 27).

- Morpholine Bioisosteres for Drug Design - Enamine. (n.d.).

- 1,2,3-Triazole Containing Hybrids as Potential Pharmacological Agents: A Review | Asian Journal of Chemistry. (2024, April 30).

- Morpholine Derivatives in Agrochemical Discovery and Development | Journal of Agricultural and Food Chemistry - ACS Publications. (2023, August 15).

- Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration. (2023, May 31).

- Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC. (n.d.).

- An Overview of 1,2,3-triazole-Containing Hybrids and Their Potential Anticholinesterase Activities - MDPI. (n.d.).

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023, October 23).

- Morpholine catalyzed synthesis of novel 4H-chromene linked pyrazole - 1,2,3-triazole hybrids - arkat usa. (n.d.).

- Synthesis, Cytotoxicity, Molecular Docking and ADME Assay of Novel Morpholine appended 1,2,3‐Triazole Analogues - ResearchGate. (2022, December 24).

- (PDF) ANTIMICROBIAL PROPERTIES OF 4-((5-(DECYLTHIO)-4-METHYL- 4H-1,2,4-TRIAZOLE-3-YL) - ResearchGate. (2023, November 18).

- 1,2,4-Triazoles as Important Antibacterial Agents - PMC. (n.d.).

- Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. (2024, January 24).

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]

- 9. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. arkat-usa.org [arkat-usa.org]

- 14. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 15. researchgate.net [researchgate.net]

- 16. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

"4-(1H-1,2,3-Triazol-4-yl)morpholine" derivatives and analogs

An In-Depth Technical Guide to 4-(1H-1,2,3-Triazol-4-yl)morpholine Derivatives and Analogs

Abstract

The fusion of the morpholine ring and the 1,2,3-triazole core has created a molecular scaffold of significant interest in modern medicinal chemistry. This guide provides a comprehensive technical overview of 4-(1H-1,2,3-triazol-4-yl)morpholine derivatives and their analogs. We will explore the foundational principles that make this scaffold a "privileged" structure, delve into the robust synthetic methodologies for its creation—primarily the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—and survey its diverse and promising applications in drug discovery, from oncology to neurotherapeutics. This document is intended for researchers, chemists, and drug development professionals, offering both high-level strategic insights and detailed, actionable experimental protocols.

The Strategic Value of the Morpholine-Triazole Scaffold

The potency and drug-like properties of a therapeutic candidate are often dictated by the core heterocyclic systems from which it is built. The 4-(1H-1,2,3-triazol-4-yl)morpholine scaffold is a quintessential example of molecular hybridization, where two individually valuable moieties are combined to create a system with synergistic benefits.

The Morpholine Moiety: A Pharmacokinetic Enhancer

The morpholine ring is a recurring motif in approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS).[1] Its value stems from a unique combination of physicochemical properties:

-

Improved Solubility and Permeability: The presence of the ether oxygen and the weakly basic nitrogen gives the morpholine ring a well-balanced hydrophilic-lipophilic profile.[1] This enhances aqueous solubility and can improve membrane permeability, crucial factors for oral bioavailability and distribution.

-

Favorable pKa: The nitrogen atom in morpholine has a pKa that is often close to physiological pH, which can be advantageous for optimizing compound absorption and distribution.[1]

-

Metabolic Stability: As a saturated heterocycle, it is generally more resistant to metabolic degradation compared to more labile structures.

-

Structural Versatility: It serves as a versatile scaffold, capable of directing its substituents into specific vectors to achieve optimal interactions with biological targets.[2][3]

The 1,2,3-Triazole Linker: The "Click" Chemistry Workhorse

The 1,2,3-triazole ring, most commonly synthesized via the CuAAC reaction, is far more than a simple linker. It is a bioisostere of the amide bond but offers superior chemical stability and a different electronic profile.

-

Chemical Inertness: The triazole ring is exceptionally stable to a wide range of chemical conditions, including hydrolysis, oxidation, and reduction, ensuring the integrity of the molecule during metabolic processes.

-

Hydrogen Bonding Capability: The nitrogen atoms of the triazole can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein targets.

-

Dipolar Nature: The ring possesses a significant dipole moment, which can influence molecular conformation and contribute to binding affinity.

-

Synthetic Accessibility: The advent of "click chemistry" has made the formation of 1,4-disubstituted 1,2,3-triazoles exceptionally reliable and efficient, allowing for the rapid generation of compound libraries.[4][5]

The combination of these two "privileged" structures results in a scaffold that is not only synthetically accessible but also pre-disposed to possess favorable drug-like properties, making it an excellent starting point for a wide range of drug discovery campaigns.[6]

Core Synthetic Methodologies and Protocols

The construction of the 4-(1H-1,2,3-triazol-4-yl)morpholine core almost exclusively relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[5][7] This reaction forms the 1,4-disubstituted 1,2,3-triazole ring with high regioselectivity and yield.

The CuAAC "Click" Reaction: A General Overview

The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne and an azide, catalyzed by a Cu(I) species. The reaction is highly specific for the formation of the 1,4-disubstituted triazole isomer.

Caption: General scheme of the CuAAC reaction.

The workflow for synthesizing these target compounds typically involves the preparation of two key synthons: a morpholine-containing fragment (either the alkyne or the azide) and a second fragment bearing the complementary functional group.

Caption: Workflow for synthesis and evaluation.

Detailed Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes the synthesis of a generic 4-(1-(aryl)-1H-1,2,3-triazol-4-yl)morpholine derivative, adapted from established methodologies.[7]

Step 1: Synthesis of 4-(prop-2-yn-1-yl)morpholine (Alkyne Precursor)

-

Reagents & Setup: To a round-bottom flask charged with morpholine (1.0 eq), add anhydrous potassium carbonate (1.5 eq) and acetone (10 mL/mmol of morpholine).

-

Reaction: Cool the mixture to 0 °C in an ice bath. Add propargyl bromide (80% in toluene, 1.2 eq) dropwise over 15 minutes with vigorous stirring.

-

Execution: After the addition, allow the reaction to warm to room temperature and then reflux under a nitrogen atmosphere for 8-12 hours.

-

Causality: Potassium carbonate acts as a base to deprotonate the morpholine nitrogen, facilitating its nucleophilic attack on the propargyl bromide. Acetone is a suitable polar aprotic solvent for this S_N2 reaction.

-

-

Monitoring & Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Dilute the residue with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography if necessary.

Step 2: Synthesis of the Target Compound via CuAAC

-

Reagents & Setup: In a vial, dissolve the aryl azide (1.0 eq) and 4-(prop-2-yn-1-yl)morpholine (1.1 eq) in a 1:1 mixture of tert-butyl alcohol and water (4 mL/mmol of azide).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. In another, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in water.

-

Causality: Sodium ascorbate is a reducing agent that reduces the Cu(II) precatalyst to the active Cu(I) species in situ. This avoids the need to handle potentially unstable Cu(I) salts directly.

-

-

Execution: Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. The mixture may change color, indicating the formation of the copper-acetylide complex.

-

Monitoring & Work-up: Stir the reaction vigorously at room temperature. The reaction is often complete within 2-24 hours. Monitor by TLC. Once the starting materials are consumed, dilute the mixture with water and extract with dichloromethane or ethyl acetate (3x).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole product.

-

Validation: The structure and purity of the final compound must be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8]

Biological Applications and Structure-Activity Relationships

The modular nature of the CuAAC synthesis has allowed for the exploration of 4-(1H-1,2,3-triazol-4-yl)morpholine derivatives across multiple therapeutic areas. The "R-group" on the triazole's N1 position can be extensively varied to tune the biological activity.

Anticancer Activity

The scaffold has demonstrated significant potential in oncology. Studies have shown that hybrid molecules incorporating a quinoline moiety linked to the morpholine-triazole core exhibit potent cytotoxicity against human cancer cell lines.[8]

For instance, a series of 1-aryl-1,2,3-triazole-quinoline-morpholine hybrids were evaluated for their in vitro anticancer activity against the MDA-MB-231 breast cancer cell line.[8] The results highlighted that substituents on the aryl ring play a critical role in modulating potency.

| Compound ID | Aryl Substituent (R) | IC₅₀ (µM) vs. MDA-MB-231[8] |

| 6a | Phenyl | > 50 |

| 6c | 4-Chlorophenyl | 17.20 ± 0.09 |

| 6d | 4-Fluorophenyl | 23.56 ± 0.09 |

| Doxorubicin | (Reference Drug) | 1.12 ± 0.01 |

Key SAR Insights:

-

Halogenation is Favorable: The data clearly indicates that the introduction of electron-withdrawing halogen atoms, such as chlorine and fluorine, at the para-position of the aryl ring significantly enhances cytotoxic activity compared to the unsubstituted parent compound.[8] This suggests a potential hydrophobic or electronic interaction in the target's binding pocket.

-

Further Optimization Needed: While potent, the activity of these initial hits does not yet match that of the reference drug doxorubicin, indicating that further lead optimization is required.

Antimicrobial and Antifungal Activity

The triazole ring is a well-established pharmacophore in antifungal drugs (e.g., fluconazole, voriconazole), where it coordinates to the iron atom in the active site of lanosterol 14α-demethylase.[9] It is therefore logical to explore morpholine-triazole hybrids for antimicrobial properties. Various studies have synthesized and screened derivatives against a panel of bacterial and fungal strains, with some compounds showing promising activity.[9][10][11] The morpholine moiety in these analogs can help to improve the pharmacokinetic profile, potentially leading to agents with better efficacy.[2]

CNS-Active Agents

Given the prevalence of the morpholine ring in CNS drugs, this scaffold is a prime candidate for targeting neurological disorders.[1] Derivatives of morpholine-containing triazoles have been investigated as neurokinin-1 (NK-1) receptor antagonists, a target for antiemetic and antidepressant drugs.[1][6] Furthermore, analogs such as 1,2,4-triazole derivatives have been shown to possess anticonvulsant activity, potentially by modulating GABAergic neurotransmission.[12] This suggests that the core scaffold could be adapted to target a variety of CNS receptors and enzymes.

Conclusion and Future Directions

The 4-(1H-1,2,3-triazol-4-yl)morpholine scaffold represents a powerful platform for modern drug discovery. Its value is rooted in the synergistic combination of the favorable pharmacokinetic properties imparted by the morpholine ring and the synthetic versatility and biological relevance of the 1,2,3-triazole linker. The highly efficient and modular CuAAC synthesis allows for the rapid generation of diverse chemical libraries, enabling a thorough exploration of structure-activity relationships.

Future research should focus on:

-

Lead Optimization: Systematically modifying the substituents on the scaffold to enhance potency against validated targets while simultaneously optimizing for ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Exploration of New Linkage Points: Investigating analogs where the morpholine and triazole moieties are connected through different positions to explore novel structural space.

-

Broadening Therapeutic Targets: Leveraging the scaffold's versatility to design inhibitors for a wider range of enzymes and receptors implicated in diseases ranging from viral infections to metabolic disorders.

By building upon the solid foundation reviewed in this guide, researchers are well-positioned to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]

-

Cozzini, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Journal of Medicinal Chemistry. [Link]

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. [Link]

-

Nayak, S. K., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PMC. [Link]

-

Ali, T. E., Assiri, M. A., & Alqahtani, M. N. (2024). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Current Organic Synthesis, 21(6), 729-763. [Link]

-

Ali, T. E., Assiri, M. A., & Alqahtani, M. N. (2024). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications | Request PDF. ResearchGate. [Link]

-

AlKaissi, S. S. (2020). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. [Link]

-

Unknown Author. (2023). Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. lidsen. [Link]

-

Kralj, A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles. The Journal of Organic Chemistry, 87(5), 3625-3634. [Link]

-

Al-Tamiemi, E. O. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

-

Ramachary, D. B., et al. (2024). Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. Asian Journal of Chemistry, 36(4), 983-988. [Link]

-

Al-Tamiemi, E. O., & J, S. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]

-

Kumar, A., et al. (2023). CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview. Beilstein Journal of Organic Chemistry. [Link]

-

Unknown Author. (n.d.). The molecular structures of 1,2,4-triazole derivatives with morpholine... ResearchGate. [Link]

-

Al-Tamiemi, E. O. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 15(3), 263-272. [Link]

-

Wei, F., et al. (2016). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications, 52(96), 14188-14199. [Link]

-

Al-Masoudi, N. A., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry. [Link]

-

da Silva, A. B., et al. (2021). Synthesis of new 1,4-disubstituted 1,2,3-triazoles using the CuAAC reaction and determination of their antioxidant activities. Anais da Academia Brasileira de Ciências, 93(1). [Link]

-

Kumar, R., et al. (2016). Click Chemistry Inspired Synthesis of Morpholine-Fused Triazoles. ResearchGate. [Link]

-

Li, Y., et al. (2022). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 27(16), 5296. [Link]

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]

- 5. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Catalysis Research | Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties [lidsen.com]

- 12. mdpi.com [mdpi.com]

Technical Deep Dive: The 4-Morpholino-1,2,3-Triazole Scaffold

This guide provides an in-depth technical analysis of 4-(1H-1,2,3-Triazol-4-yl)morpholine and its derivatives. It focuses on the specific scaffold where the morpholine nitrogen is directly bonded to the triazole carbon (C-N linkage), a structural motif distinct from the more common methylene-linked "Click" products.

Chemical Identity & Structural Logic

The molecule 4-(1H-1,2,3-Triazol-4-yl)morpholine represents a specialized class of heterocyclic hybrids. Unlike standard "Click Chemistry" products where a methylene linker (–CH₂–) separates the rings, this scaffold features a direct C–N bond between the C4/C5 position of the triazole and the N4 position of the morpholine.

Core Chemical Architecture

-

IUPAC Name: 4-(1H-1,2,3-triazol-4-yl)morpholine

-

Molecular Formula: C₆H₁₀N₄O

-

Structural Significance:

-

Electronic Push-Pull: The morpholine ring acts as an electron-donating group (EDG) via resonance (+M effect) into the electron-deficient triazole ring. This conjugation alters the aromaticity and pKa of the triazole proton.

-

Tautomerism: The unsubstituted 1H-triazole exists in dynamic equilibrium between the 1H, 2H, and 3H tautomers. The bulky morpholine substituent at C4 favors the 1H or 2H forms to minimize steric strain.

-

Bioisosterism: This scaffold is increasingly utilized as a non-classical bioisostere for amides . The polarized C=C–N motif within the triazole mimics the electronic distribution of a peptide bond without the hydrolytic instability.

-

Synthesis Strategies: Overcoming the "Click" Limitation

Standard Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) typically yields 1,4-disubstituted triazoles with carbon linkers. Creating the direct C–N bond requires advanced methodologies.

Method A: Defluorinative Cycloaddition (The Modern Standard)

The most robust route to 4-morpholino-1,2,3-triazoles utilizes gem-difluoroalkenes . This metal-free or transition-metal-assisted pathway allows for the regioselective construction of the triazole ring with the morpholine moiety pre-installed.

Mechanism:

-

Nucleophilic Vinylic Substitution (SɴV): Morpholine attacks the gem-difluoroalkene, displacing one fluoride ion to form an

-fluoroenamine intermediate. -

Cycloaddition: The organic azide undergoes a [3+2] cycloaddition with the electron-rich enamine.

-

Elimination: Loss of the second fluoride ion and aromatization yields the 1,4,5-trisubstituted triazole.

Advantages: High regioselectivity, mild conditions, and access to N1-substituted derivatives.

Method B: Ynamine-Azide Cycloaddition

Direct reaction of N-ethynylmorpholine (an ynamine) with organic azides.

-

Reactivity: Ynamines are highly polarized nucleophiles.

-

Regioselectivity: Thermal cycloaddition often yields a mixture of 4-morpholino and 5-morpholino isomers, though copper catalysis can steer selectivity.

-

Limitation: N-ethynylmorpholine is sensitive to hydrolysis and requires careful handling.

Visualization: Defluorinative Synthesis Pathway

The following diagram illustrates the mechanistic logic of the gem-difluoroalkene route, the most reliable method for accessing this scaffold.

Caption: Mechanistic pathway for the synthesis of 4-morpholino-1,2,3-triazoles via gem-difluoroalkene precursors.

Experimental Protocol: Synthesis via Gem-Difluoroalkenes

Based on recent methodology (e.g., Beilstein J. Org. Chem. 2023).[1]

Objective: Synthesis of 1-(4-cyanophenyl)-4-morpholino-1H-1,2,3-triazole.

Reagents:

-

Precursor: 1-(2,2-difluorovinyl)-4-cyanobenzene (1.0 equiv)

-

Azide: 4-Azidobenzonitrile (1.5 equiv)[2]

-

Solvent/Reagent: Morpholine (used as solvent, ~0.4 M concentration)[1][2]

-

Base: LiHMDS (0.4 equiv) or K₃PO₄ (for metal-catalyzed variants)

Step-by-Step Workflow:

-

Preparation: In a dry Schlenk tube under argon, dissolve the gem-difluoroalkene (1.0 mmol) in anhydrous Morpholine (2.5 mL).

-

Addition: Add the organic azide (1.5 mmol).

-

Activation: Add LiHMDS (1.0 M in THF, 0.4 mmol) dropwise at room temperature.

-

Reaction: Heat the mixture to 75°C and stir for 24–48 hours . Monitor via TLC (formation of a fluorescent spot is common for triazoles).

-

Work-up: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with saturated NH₄Cl (2 x 10 mL) to remove excess morpholine.

-

Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: Hexane/EtOAc 9:1 to 7:3).

Expected Data:

-

Yield: 50–75%

-

Appearance: Light yellow solid.

-

¹H NMR Characteristic: The triazole C5-H proton typically appears as a singlet between δ 7.8 – 8.2 ppm , distinct from the aromatic signals.

Comparative Data: Direct Bond vs. Linker

Understanding the difference between the "Direct" scaffold and the common "Linked" product is crucial for SAR (Structure-Activity Relationship) studies.

| Feature | 4-Morpholino-1,2,3-Triazole (Direct) | 4-(Morpholinomethyl)-1,2,3-Triazole (Linked) |

| Linkage | N(Morph)–C(Triazole) | N(Morph)–CH₂–C(Triazole) |

| Synthesis | Gem-difluoroalkene or Ynamine route | Standard CuAAC (Click Chemistry) |

| Electronic Effect | Conjugated (Resonance donor) | Insulated (Inductive only) |

| Basicity | Reduced (N lone pair delocalized) | Standard tertiary amine basicity |

| Space Filling | Compact, rigid | Flexible, extended |

| Primary Use | Bioisostere, Electronic Tuning | Ligand, Solubilizing Group |

Applications & Utility

-

Medicinal Chemistry (Kinase Inhibitors): The 4-morpholino-triazole unit serves as a hinge-binding motif in kinase inhibitors. The morpholine oxygen can accept hydrogen bonds, while the triazole nitrogen can act as a donor/acceptor depending on the tautomeric state (if N1-H) or substitution.

-

Corrosion Inhibition: Like many triazoles, this derivative adsorbs strongly to copper and steel surfaces. The morpholine ring enhances solubility and surface coverage, improving inhibition efficiency in acidic media.

-

Triazole-Linked Morpholino Oligomers (TLMO): Note: In oligonucleotide chemistry, "TLMO" refers to a backbone modification. While distinct from the small molecule described above, the chemical stability of the triazole-morpholine linkage is validated by its use in synthetic DNA analogues (TLMOs), where the triazole replaces the phosphate linkage, offering resistance to nucleases.

References

-

Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Source: Beilstein Journal of Organic Chemistry (2023). URL:[Link]

-

Synthesis of triazole-linked morpholino oligonucleotides via CuI catalysed cycloaddition. Source: Organic & Biomolecular Chemistry (NIH/PubMed). URL:[Link]

-

Recent advances in the synthesis of 1,2,3-triazoles. Source: MDPI Molecules. URL:[Link]

-

The Azide Ion Is A Great Nucleophile In SN2 Reactions. Source: Master Organic Chemistry. URL:[Link]

Sources

Technical Guide: Solubility & Stability Profiling of 4-(1H-1,2,3-Triazol-4-yl)morpholine

The following technical guide details the solubility and stability profile of 4-(1H-1,2,3-Triazol-4-yl)morpholine , a specialized heterocyclic scaffold used in medicinal chemistry.

Executive Summary

4-(1H-1,2,3-Triazol-4-yl)morpholine represents a distinct class of N-heteroaryl amines where a morpholine ring is directly bonded via its nitrogen atom to the C4-position of a 1,2,3-triazole core. Unlike typical alkyl-morpholines, this connectivity creates a conjugated "push-pull" electronic system that significantly alters the molecule's basicity, solubility, and stability profile.

Key Technical Verdicts:

-

Solubility: Exhibits pH-dependent aqueous solubility driven by the acidity of the triazole -NH- (pKa ~9.4) rather than the basicity of the morpholine nitrogen. High solubility in polar aprotic solvents (DMSO, DMF).

-

Stability: Exceptionally high thermal stability (resistant to retro-cycloaddition). Hydrolytically stable across a broad pH range (1–10). The primary degradation risk is oxidative opening of the morpholine ring under extreme stress.

-

Application: Serves as a non-basic bioisostere for amides and a rigid linker in Fragment-Based Drug Discovery (FBDD).

Chemical Constitution & Electronic Properties

Understanding the electronic environment is prerequisite to predicting solubility behavior.

Structural Dynamics

The molecule exists in a tautomeric equilibrium.[1] While the 1H-tautomer is often drawn, the 2H-tautomer is frequently the dominant species in aqueous solution due to aromatic stabilization.

-

Systematic Name: 4-(1H-1,2,3-Triazol-4-yl)morpholine

-

Molecular Formula: C₆H₁₀N₄O

-

Molecular Weight: 154.17 g/mol

Electronic Conjugation (The "Aniline Effect")

Crucially, the morpholine nitrogen lone pair is not free; it is delocalized into the electron-deficient triazole ring.

-

Consequence 1: The morpholine nitrogen is non-basic (predicted pKa < 2.0). It will not protonate at physiological pH (7.4).

-

Consequence 2: The triazole ring -NH- remains acidic (pKa ~9.3–9.5).

Visualization: Tautomeric & Electronic States

Solubility Profile

Solvent Compatibility Table

Data derived from structural analog analysis (SAR) and standard 1,2,3-triazole properties.

| Solvent System | Solubility Rating | Estimated Conc. (mg/mL) | Application Notes |

| Water (pH 7.4) | Moderate | 1 – 5 mg/mL | Limited by planarity and lack of ionization at neutral pH. |

| Water (pH 10.0) | High | > 20 mg/mL | Formation of triazolate anion increases solubility significantly. |

| 0.1 M HCl | Moderate | 1 – 10 mg/mL | Morpholine N is poorly basic; solubility gain is minimal compared to alkyl-morpholines. |

| DMSO | Very High | > 100 mg/mL | Preferred solvent for stock solutions (Cryopreservation compatible). |

| Methanol/Ethanol | High | 20 – 50 mg/mL | Suitable for transfer during synthesis workup. |

| DCM/Chloroform | Moderate | 5 – 15 mg/mL | Useful for extraction; limited by triazole polarity. |

Formulation Implications

-

pH Adjustment: Unlike typical amines, acidifying to pH 2 will not drastically improve solubility because the morpholine nitrogen does not readily protonate. To increase aqueous solubility, basification (pH > 9.5) to generate the triazolate anion is the most effective strategy, though physiological compatibility must be considered.

-

Cosolvents: PEG-400 (up to 20%) or Captisol® are recommended for neutral pH formulations to disrupt crystal lattice energy.

Stability Assessment

Thermal Stability

The 1,2,3-triazole ring is pharmacologically renowned for its thermal resilience.

-

Melting Point: Typically >150°C (crystalline solids).[2]

-

Degradation: Resistant to retro-cycloaddition up to 200°C.

-

Storage: Solid state is stable for >2 years at room temperature (25°C/60% RH).

Hydrolytic Stability

The C-N bond connecting the morpholine to the triazole is an N-heteroaryl bond, distinct from an amide or enamine.

-

Acid/Base Hydrolysis: Highly resistant. The bond does not cleave under standard acidic (0.1N HCl) or basic (0.1N NaOH) stress conditions.

Oxidative Stability (Critical Control Point)

While the triazole ring is inert to oxidation, the morpholine ring is the weak link.

-

Risk: N-oxide formation or oxidative ring opening at the alpha-carbon of the morpholine ether.

-

Mitigation: Store under inert atmosphere (Argon/Nitrogen) if in solution for prolonged periods.

Experimental Protocols

Protocol A: Thermodynamic Solubility Assay (Shake-Flask)

Objective: Determine the equilibrium solubility at pH 7.4.

-

Preparation: Weigh 5.0 mg of solid compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 500 µL of PBS buffer (pH 7.4).

-

Equilibration: Shake at 25°C (750 rpm) for 24 hours.

-

Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

-

Quantification:

-

Remove supernatant and dilute 1:10 with Mobile Phase.

-

Analyze via HPLC-UV (254 nm).

-

Calculate concentration against a standard curve prepared in DMSO.

-

Protocol B: Forced Degradation (Stress Testing)

Objective: Validate stability limits for regulatory filing.

Workflow Diagram:

Applications & Context

This scaffold is valuable in Fragment-Based Drug Discovery (FBDD) .

-

Bioisostere: It acts as a planar, non-basic surrogate for the N-methyl piperazine or morpholine-amide moiety, improving metabolic stability by removing the labile carbonyl.

-

Linker: The 1,4-disubstitution pattern (if further substituted) provides a rigid linear geometry, ideal for PROTAC linkers where defined spatial separation is required.

References

-

Physicochemical Properties of 1,2,3-Triazoles Source: National Institutes of Health (NIH) / PubMed Title: "Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application" URL:[Link]

-

Synthesis & Stability of Morpholino-Triazoles Source: European Journal of Organic Chemistry (via URFU) Title: "A Base-Controlled Reaction of 2-Cyanoacetamidines with Sulfonyl Azides (Synthesis of 5-Morpholino-1H-1,2,3-triazoles)" URL:[Link] (Referenced via snippet 1.1/1.6 context)

-

1,2,3-Triazole General Stability Profile Source: Wikipedia (Chemical Data Aggregation) Title: "1,2,3-Triazole: Properties and Stability" URL:[Link][2][3][4][5]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. researchgate.net [researchgate.net]

- 4. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 5. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

"4-(1H-1,2,3-Triazol-4-yl)morpholine" as a scaffold in medicinal chemistry

An In-Depth Technical Guide to the "4-(1H-1,2,3-Triazol-4-yl)morpholine" Scaffold in Medicinal Chemistry

Authored by a Senior Application Scientist

Foreword: The Architectural Elegance of a Privileged Scaffold

In the landscape of modern drug discovery, the pursuit of novel molecular entities with superior efficacy, safety, and pharmacokinetic profiles is relentless. Central to this endeavor is the concept of the "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of new therapeutics. The 1,2,3-triazole ring system has firmly established itself as one such scaffold.[1][2] Its remarkable chemical stability, unique electronic properties, and capacity for forming hydrogen bonds make it an attractive component in drug design.[3]

When this esteemed heterocycle is chemically united with a morpholine moiety—a workhorse in medicinal chemistry revered for its ability to improve solubility and metabolic stability[4][5]—the resultant "4-(1H-1,2,3-Triazol-4-yl)morpholine" core emerges. This guide provides an in-depth exploration of this specific scaffold, elucidating its synthesis, physicochemical attributes, and its proven utility as a cornerstone for the design of next-generation therapeutic agents.

Synthesis and Core Architecture: The Power of "Click Chemistry"

The prevalence of the 1,2,3-triazole scaffold in medicinal chemistry is inextricably linked to the development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[3][6] This cornerstone of "click chemistry" provides a highly efficient, regioselective, and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The formation of the 4-(1H-1,2,3-Triazol-4-yl)morpholine core is a prime example of this powerful methodology.

The fundamental reaction involves the coupling of two key building blocks: an azide and a terminal alkyne. To construct the target scaffold, one of these precursors must bear the morpholine ring. The two primary convergent pathways are:

-

Pathway A: Reaction of a morpholine-containing alkyne (e.g., 4-prop-2-yn-1-ylmorpholine) with an organic azide.

-

Pathway B: Reaction of a morpholine-containing azide with a terminal alkyne.

This modularity allows for the rapid generation of diverse compound libraries, where various substituents can be introduced on either the azide or alkyne partner to explore structure-activity relationships (SAR).

General Synthetic Workflow

The diagram below illustrates the streamlined synthesis of the scaffold via the CuAAC reaction, highlighting the convergence of the two key synthons.

Caption: General workflow for the synthesis of the 4-(1H-1,2,3-triazol-4-yl)morpholine scaffold.

Exemplary Laboratory Protocol: Synthesis of Quinoline-Morpholine-Triazole Hybrids

This protocol is adapted from methodologies used in the synthesis of biologically active triazole hybrids.[7] It describes the regioselective synthesis of 1-aryl-1,2,3-triazoles linked to a quinoline-morpholine moiety, demonstrating a practical application of the CuAAC reaction.

Step-by-Step Methodology:

-

Preparation of Starting Materials:

-

Synthesize the requisite 2-morpholinoquinoline-3-methyl propargyl ether (the alkyne component) according to established literature procedures.

-

Synthesize a panel of substituted aryl azides (the azide component) from the corresponding anilines.

-

-

Cycloaddition Reaction (CuAAC):

-

In a round-bottom flask, dissolve the 2-morpholinoquinoline-3-methyl propargyl ether (1.0 eq.) and the desired aryl azide (1.1 eq.) in a 1:1 mixture of t-BuOH and water.

-

To this solution, add sodium ascorbate (0.2 eq.) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq.). The sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 6-12 hours).

-

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 1,2,3-triazole hybrid.

-

-

Characterization:

-

Confirm the structure of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

-

The Power of the Scaffold: Physicochemical Properties and Bioisosterism

The utility of the 4-(1H-1,2,3-triazol-4-yl)morpholine scaffold stems from the synergistic combination of its two constituent rings.

-

1,2,3-Triazole Ring: This five-membered heterocycle is aromatic and exceptionally stable under a wide range of physiological and metabolic conditions.[3] It possesses a significant dipole moment and its nitrogen atoms can act as hydrogen bond acceptors, while the N-H proton of the 1H-tautomer can serve as a hydrogen bond donor.[3]

-

Morpholine Ring: As a saturated heterocycle, morpholine is non-planar and typically adopts a stable chair conformation.[8] Its inclusion in a molecule often enhances aqueous solubility and can block sites of metabolism, thereby improving the pharmacokinetic profile.[4] The oxygen atom and, to a lesser extent, the nitrogen atom can act as hydrogen bond acceptors.

The Triazole Ring as a Master of Disguise: Bioisosterism

A key driver for the widespread use of 1,2,3-triazoles in drug design is their function as a bioisostere—a chemical group that can replace another with similar spatial and electronic properties, often leading to improved pharmacological attributes.

The 1,2,3-triazole ring is an outstanding bioisostere of the amide bond .[1][9] It can effectively mimic both trans- and cis-amide conformations, a feature that is particularly valuable for replacing the metabolically labile peptide bond in peptidomimetics.[1] Unlike an amide, the triazole ring is resistant to hydrolysis by proteases, significantly enhancing the metabolic stability and bioavailability of the parent drug.[10]

Caption: The 1,2,3-triazole ring as a stable bioisostere of the amide bond.

Furthermore, hydroxylated versions of the triazole ring, such as 4-hydroxy-1,2,3-triazole, have been successfully employed as bioisosteres of the carboxylic acid functional group.[11][12] This opens up additional avenues for medicinal chemists to modulate the acidity and binding interactions of drug candidates.

Applications in Medicinal Chemistry: A Scaffold for Diverse Targets

The 1,2,3-triazole core is a component of several approved drugs, including the antibacterial agent tazobactam and the anticonvulsant rufinamide.[1] Derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][13][14] The incorporation of a morpholine ring often serves to optimize the drug-like properties of these active agents.

Anticancer Activity

Many compounds incorporating the triazole-morpholine architecture have been investigated as potential anticancer agents. For instance, hybrid molecules linking this scaffold to a quinoline core have shown promising cytotoxic activity against breast cancer cell lines like MDA-MB-231.[7]

The mechanism of action for such compounds often involves the inhibition of key signaling proteins within cancer cells, such as protein kinases. The diagram below provides a conceptual overview of how a drug containing the scaffold might interrupt a cancer cell signaling pathway.

Caption: Conceptual pathway showing kinase inhibition by a triazole-morpholine based drug.

Data Summary: Biological Activities

The versatility of the scaffold is evident in the range of biological activities reported for its derivatives. The following table summarizes representative data from the literature.

| Compound Class | Biological Activity | Target/Cell Line | Reported Potency (IC₅₀) | Reference |

| Quinoline-Triazole-Morpholine Hybrids | Anticancer | MDA-MB-231 (Breast Cancer) | 17.20 µM (for chloro-subst. analog) | [7] |

| Chromene-Pyrazole-Triazole Hybrids | Anticancer | MCF-7, HeLa, DU-145 | 6.67 - 9.38 µM | [15] |

| Chromene-Pyrazole-Triazole Hybrids | Antimicrobial | S. aureus, E. coli, C. albicans | MIC: 9.2 - 19.6 µg/mL | [15] |

| 1,2,4-Triazole-Morpholine Derivatives | Antileishmanial | Leishmania infantum | MIC: 312 µg/mL | [16] |

| 1,2,4-Triazole-Morpholine-Thiones | Antioxidant | Lipid Peroxidation Assay | Up to 42.5% inhibition | [17] |

Conclusion and Future Perspectives

The "4-(1H-1,2,3-Triazol-4-yl)morpholine" scaffold represents a powerful convergence of two of medicinal chemistry's most trusted components. Its straightforward and modular synthesis via "click chemistry" allows for extensive and efficient SAR exploration.[2] The inherent stability of the triazole ring, combined with its ability to act as a bioisosteric replacement for the amide bond, provides a robust framework for overcoming common drug development challenges like metabolic lability. The morpholine moiety complements this by frequently enhancing the solubility and overall pharmacokinetic profile of the molecule.

The broad spectrum of biological activities already demonstrated by compounds containing this core—from anticancer to antimicrobial to antiprotozoal—underscores its immense potential.[1][13][18] Future research will undoubtedly continue to exploit this versatile scaffold, leveraging computational design and innovative synthetic methodologies to develop novel, highly targeted therapeutics for a wide range of human diseases. The evidence strongly suggests that the 4-(1H-1,2,3-triazol-4-yl)morpholine core will remain an emerging and valuable player in the future of drug discovery.[2]

References

-

Frontiers. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Retrieved from [Link]

- Goyal, A., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(11), 1209-1236. doi: 10.1080/17460441.2022.2129613

- Kumar, R., et al. (2021). 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review. Asian Journal of Chemistry, 33(12), 2821-2832.

-

Taylor & Francis Online. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Retrieved from [Link]

- Sudeep, P., et al. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry, 13(8), 22-40.

- Dong, H.-S., et al. (2008). 4-{1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethyl}morpholine. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2212.

-

Arkat USA. (n.d.). Morpholine catalyzed synthesis of novel 4H-chromene linked pyrazole - 1,2,3-triazole hybrids. Retrieved from [Link]

-

ResearchGate. (n.d.). The molecular structures of 1,2,4-triazole derivatives with morpholine.... Retrieved from [Link]

-

Bentham Science. (n.d.). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Retrieved from [Link]

- Ramachandran, R., et al. (2024). Synthesis of New Quinoline based Morpholine-1,2,3-Triazole Hybrids and their Cytotoxicity. Asian Journal of Chemistry, 36(4), 1021-1026.

-

MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. Retrieved from [Link]

- ACS Publications. (2023). Versatile Synthetic Platform for 1,2,3-Triazole Chemistry. ACS Omega.

-

ResearchGate. (n.d.). 1,2,3-Triazole Scaffold in Recent Medicinal Applications: Synthesis and Anticancer Potentials. Retrieved from [Link]

-

Baghdad Science Journal. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

-

Hacettepe University Journal of the Faculty of Pharmacy. (n.d.). Evaluation of Antioxidant Activity of 1, 2, 4-Triazole Derivatives With Morpholine Moiety. Retrieved from [Link]

- Al-Mustansiriyah Journal of Science. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.

-

ResearchGate. (n.d.). 1,2,4-triazole derivatives with morpholine; DFT study and antileishmanial activity. Retrieved from [Link]

- Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581. doi: 10.1016/j.drudis.2017.05.014

-

MORPHOLINE. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). morpholin-4-ium 2-(5-methyl-1H-1,2,4-triazol-3-ylsulfanyl)acetate. Retrieved from [Link]

- Lidsen. (2023). Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties.

- Gani, C., et al. (2018). 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: a novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site. European Journal of Medicinal Chemistry, 158, 311-321. doi: 10.1016/j.ejmech.2018.08.094

- Royal Society of Chemistry. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis , characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. MedChemComm.

- ACS Publications. (2024).

Sources

- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 2. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. atamankimya.com [atamankimya.com]

- 5. enamine.net [enamine.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 4-{[1-(4-Ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethyl}morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The 1,2,3-triazole ring as a bioisostere in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. 4-Hydroxy-1,2,3-triazole moiety as bioisostere of the carboxylic acid function: a novel scaffold to probe the orthosteric γ-aminobutyric acid receptor binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substituted 4-hydroxy-1,2,3-triazoles: synthesis , characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. arkat-usa.org [arkat-usa.org]

- 16. researchgate.net [researchgate.net]

- 17. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 18. asianpubs.org [asianpubs.org]

Methodological & Application

Application Notes & Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the Synthesis of 4-(1H-1,2,3-Triazol-4-yl)morpholine

Abstract

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential "click chemistry" reaction, valued for its high efficiency, regioselectivity, and broad functional group tolerance.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4-(1H-1,2,3-Triazol-4-yl)morpholine, a heterocyclic scaffold of interest in medicinal chemistry. We delve into the mechanistic underpinnings of the CuAAC reaction, offer a detailed and validated experimental protocol, and provide insights into experimental design, safety, and product characterization.

Scientific Foundation: The CuAAC Reaction

The CuAAC reaction is a highly accelerated and regioselective variant of the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne. While the thermal reaction requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, the introduction of a copper(I) catalyst makes the reaction proceed rapidly at room temperature and selectively produces the 1,4-disubstituted triazole isomer.[1] This transformation is robust, atom-efficient, and compatible with a wide range of solvents, including water, making it exceptionally valuable for bioconjugation and pharmaceutical applications.[4][5]

The Catalytic Cycle: A Mechanistic Overview

The catalytic efficiency of CuAAC hinges on the in-situ generation and stabilization of the active Cu(I) species. The widely accepted mechanism involves several key steps, initiated by the coordination of Cu(I) to the terminal alkyne.

-

Step 1: Alkyne Activation: A Cu(I) ion first coordinates to the π-system of the terminal alkyne. This coordination significantly increases the acidity of the terminal proton, facilitating its removal by a mild base to form a copper-acetylide intermediate.[2][6]

-

Step 2: Azide Coordination: The organic azide coordinates to the copper center of the copper-acetylide complex. This brings the two reactive partners into close proximity and activates the azide for nucleophilic attack. Kinetic studies suggest that the transition state may involve two copper atoms, one activating the alkyne and the other activating the azide.[4][6]

-

Step 3: Cycloaddition: A concerted, yet asynchronous, cycloaddition occurs, leading to a six-membered copper-triazolide intermediate.[7]

-

Step 4: Protonolysis & Catalyst Regeneration: The copper-triazolide is protonated, releasing the stable 1,4-disubstituted triazole product and regenerating the Cu(I) catalyst for the next cycle.

For this protocol, the Cu(I) catalyst is conveniently generated in situ from an inexpensive and stable Cu(II) salt, copper(II) sulfate (CuSO₄), using sodium ascorbate as a mild and effective reducing agent.[6][8][9]

The Role of Accelerating Ligands

While the CuAAC reaction can proceed with only a copper source and a reducing agent, its efficiency and reliability are dramatically improved by the use of stabilizing ligands. Cu(I) is prone to disproportionation and oxidation to the catalytically inactive Cu(II) state.[2] Ligands, particularly nitrogen-based chelators, protect the Cu(I) center, enhance its solubility, and accelerate the catalytic cycle.[5][10]

For this protocol, we select Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) , a water-soluble and highly effective ligand that maintains catalytic activity while minimizing potential cytotoxicity associated with free copper ions, making the protocol suitable for a broad range of applications.[9][11]

Safety First: Handling Organic Azides

CRITICAL: Organic azides are energetic materials and must be handled with extreme caution. They can be sensitive to heat, shock, friction, and static discharge, potentially leading to explosive decomposition.[12][13]

-

Hazard Assessment: Before beginning, assess the stability of your azide. The "Rule of Six" suggests there should be at least six carbon atoms for every energetic functional group (e.g., azide).[14] Low molecular weight azides are particularly hazardous.

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves. A face shield is strongly recommended.[12]

-

Engineered Controls: All work with azides must be conducted in a certified chemical fume hood, behind a blast shield.[12]

-

Handling Precautions:

-

Never use metal spatulas or magnetic stir bars with ground-glass joints to handle azides, as this can form highly sensitive metal azides.[14][15] Use plastic or ceramic spatulas.

-

Avoid concentrating azide solutions via rotary evaporation unless the azide is known to be stable.[16]

-

Never mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.[14]

-

Do not use halogenated solvents (e.g., dichloromethane, chloroform) with azides, as this can form dangerously explosive di- and tri-azidomethane.[12][16]

-

-

Waste Disposal: All azide-contaminated materials must be collected in a designated, clearly labeled hazardous waste container and disposed of through official channels.[15]

Experimental Protocol

This protocol details the synthesis of 4-(1H-1,2,3-Triazol-4-yl)morpholine from 4-(prop-2-yn-1-yl)morpholine and Azidotrimethylsilane (TMS-N₃) . The use of TMS-N₃ is a common strategy that, upon aqueous workup or in the presence of a protic solvent, generates the desired N-H triazole.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-(prop-2-yn-1-yl)morpholine | C₇H₁₁NO | 125.17 | 125 mg | 1.0 | 1.0 |

| Azidotrimethylsilane (TMS-N₃) | C₃H₉N₃Si | 115.22 | 138 mg (160 µL) | 1.2 | 1.2 |

| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 12.5 mg | 0.05 | 0.05 (5 mol%) |

| Sodium L-Ascorbate | C₆H₇NaO₆ | 198.11 | 19.8 mg | 0.10 | 0.10 (10 mol%) |

| THPTA Ligand | C₁₈H₃₆N₁₀O₃ | 464.55 | 23.2 mg | 0.05 | 0.05 (5 mol%) |

| Solvent: tert-Butanol | C₄H₁₀O | - | 5 mL | - | - |

| Solvent: Deionized Water | H₂O | - | 5 mL | - | - |

Step-by-Step Methodology

-

Catalyst Premix Preparation: In a 1.5 mL microcentrifuge tube, dissolve Copper(II) Sulfate Pentahydrate (12.5 mg, 0.05 mmol) and THPTA (23.2 mg, 0.05 mmol) in 1.0 mL of deionized water. Vortex briefly until a clear blue solution is formed. This premixing step ensures the copper is fully chelated by the ligand.

-

Reactant Preparation: In a 25 mL round-bottom flask equipped with a Teflon-coated magnetic stir bar, dissolve 4-(prop-2-yn-1-yl)morpholine (125 mg, 1.0 mmol) in 5 mL of tert-butanol. Add 4 mL of deionized water and stir to create a homogenous solution.

-

Reaction Initiation:

-

To the stirred solution of the alkyne, add Azidotrimethylsilane (TMS-N₃) (160 µL, 1.2 mmol) via syringe.

-

Add the prepared catalyst premix solution (1.0 mL) to the flask.

-

In a separate vial, dissolve Sodium Ascorbate (19.8 mg, 0.10 mmol) in 1.0 mL of deionized water. Add this solution dropwise to the reaction flask. A color change (e.g., to yellow or orange) may be observed, indicating the reduction of Cu(II) to the active Cu(I) species.

-

-

Reaction Monitoring:

-

Seal the flask and allow the reaction to stir vigorously at room temperature (20-25 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 10% Methanol in Dichloromethane. The disappearance of the limiting reagent (alkyne) indicates reaction completion. Reaction times typically range from 2 to 12 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with 15 mL of ethyl acetate and 10 mL of water.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with 15 mL of ethyl acetate.

-

Combine the organic layers. To remove the copper catalyst, wash the combined organic phase with 20 mL of a 0.1 M aqueous solution of EDTA, disodium salt, followed by 20 mL of saturated sodium chloride (brine) solution.[17]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product will be a solid or oil. Purify the residue by flash column chromatography on silica gel, using a gradient elution (e.g., 0% to 10% methanol in dichloromethane) to afford the pure 4-(1H-1,2,3-Triazol-4-yl)morpholine.[18]

-

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity. The triazole C-H proton typically appears as a singlet around 7.5-8.5 ppm in the ¹H NMR spectrum.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |